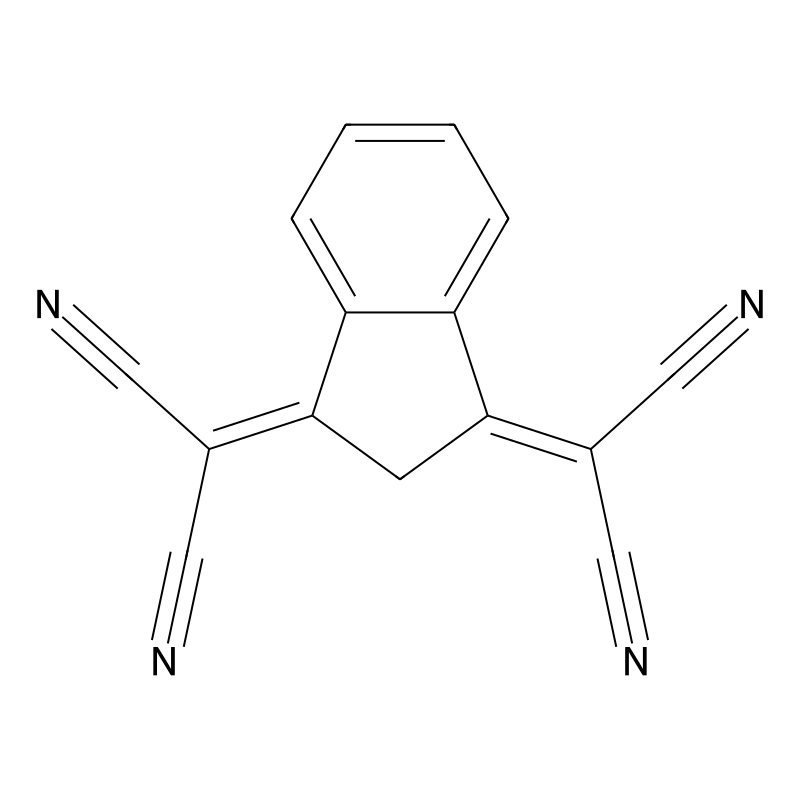

1,3-Bis(dicyanomethylidene)indan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Formation of Charge-Transfer Complexes in Ionic Crystals

Scientific Field: Organic Materials Science

Application Summary: The compound is used to form charge-transfer complexes in ionic crystals composed of 1,3-bis(dicyanomethylidene)indan anion and viologens bearing alkyl chains.

Methods of Application: The study synthesized a series of ion pair assemblies composed of viologen dications with diverse alkyl chains as π-electron cations and 1,3-bis(dicyanomethylidene)indan anion (CMI−) as a stable π-electron anion.

Results: The study found that the charge-transfer absorption bands were dependent on the alkyl chain length.

Formation of Various Ionic Crystals

Application Summary: The compound is used to form various ionic crystals in combination with π-electronic cations.

Methods of Application: A series of ion-pairing assemblies based on 1,3-Bis(dicyanomethylidene)indan anion were investigated by various π-electronic cations.

Use in Organic Optoelectronic Devices

Scientific Field: Organic Optoelectronics

Application Summary: The compound is used in the material research and application of organic optoelectronic devices.

Methods of Application: The compound is used as an electron acceptor material in organic solar cells and organic light-emitting diodes.

Use as a (Photo) Initiator for Ring Opening Polymerization

Scientific Field: Polymer Chemistry

Application Summary: The compound is used as a new initiator for ring opening polymerization of epoxides at room temperature.

Photosensitization of Iodonium Salt Decomposition

Scientific Field: Photochemistry

Application Summary: The compound is used as a photosensitizer for iodonium salt decomposition.

Methods of Application: The compound is characterized by a strong visible light absorption and can photosensitize iodonium salt decomposition.

Results: The compound exhibits excellent absorption in the 300–700 nm wavelength range and a free radical initiating ability for λ > 300 nm.

1,3-Bis(dicyanomethylidene)indan is a synthetic organic compound characterized by its unique structure, which consists of an indan core substituted with two dicyanomethylidene groups. Its molecular formula is , and it is known for its vibrant color changes and solvatochromic properties. The compound exhibits interesting electronic characteristics due to the presence of electron-withdrawing cyano groups, which influence its photophysical behavior and make it a subject of study in various chemical fields, including materials science and organic chemistry .

The primary synthetic route for 1,3-bis(dicyanomethylidene)indan involves the Knoevenagel condensation reaction. This method typically employs indan-1-one and dicyanomethane as starting materials, leading to the formation of the bis(dicyanomethylidene) derivative through the elimination of water. The compound can also undergo self-deprotonation in polar solvents, resulting in a color change from colorless to blue, which is indicative of its acid-base behavior .

The synthesis of 1,3-bis(dicyanomethylidene)indan can be achieved through the following general steps:

- Knoevenagel Condensation: Mixing indan-1-one with dicyanomethane in the presence of a base (such as piperidine) under reflux conditions.

- Purification: The crude product can be purified using recrystallization or chromatography techniques.

- Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and single-crystal X-ray diffraction to confirm its structure .

1,3-Bis(dicyanomethylidene)indan finds applications primarily in the field of organic electronics and dye chemistry. Its solvatochromic properties make it suitable for use in sensors and indicators that respond to environmental changes. Additionally, its potential as a dye precursor allows for exploration in colorimetric applications and materials that require specific optical properties .

Studies have demonstrated that 1,3-bis(dicyanomethylidene)indan can form charge-transfer complexes when interacting with various electron donors. These interactions can lead to significant changes in optical properties and have implications for developing new materials for electronic applications. The charge-transfer complexes formed with viologens have been particularly noted for their intriguing structural motifs and potential applications in ionic crystals .

Several compounds share structural similarities with 1,3-bis(dicyanomethylidene)indan. A comparison highlights the uniqueness of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Dicyanomethylidene)indan-1-one | Monosubstituted indan | Exhibits solvatochromism but less complex |

| 1,3-Diphenyl-2-thiourea | Thioamide derivative | Different functional groups affecting reactivity |

| 2,4-Dinitrophenylhydrazine | Hydrazine derivative | Known for different reactivity patterns |

| 4-(Dicyanomethylidene)-2-methylphenol | Phenolic derivative | Displays distinct solubility characteristics |

The unique combination of two dicyanomethylidene substituents on the indan core gives 1,3-bis(dicyanomethylidene)indan distinct electronic properties compared to these similar compounds, making it particularly interesting for studies in photochemistry and material sciences .

The systematic IUPAC name for this compound is 2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile, reflecting its bis-dicyano-substituted indan core. Common synonyms include 1,3-bis(dicyanomethylene)indan and (indan-1,3-diylidene)dimalononitrile. Key identifiers:

- CAS Registry Number: 38172-19-9

- Molecular Formula: C₁₅H₆N₄

- Molecular Weight: 242.24 g/mol

- InChI Key: HBZYYOYCJQHAEL-UHFFFAOYSA-N

- SMILES: C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N

Molecular Structure and Configuration

X-ray crystallography confirms a planar geometry with conjugated double bonds extending across the indan backbone and dicyanomethylidene substituents. The molecule adopts a quinoidal structure, where the central indan ring is flanked by two electron-withdrawing dicyano groups, creating a polarized electronic system. Density functional theory (DFT) calculations reveal delocalized π-electrons across the entire framework, contributing to its high electron affinity (EA ≈ 4.2 eV).

Physical and Chemical Properties

Melting and Boiling Points

- Melting Point: 250°C (decomposition observed)

- Boiling Point: Predicted 484.5°C at 760 mmHg

The thermal stability stems from strong intermolecular π-π stacking interactions, as evidenced by differential scanning calorimetry (DSC) studies.

Solubility Characteristics

| Solvent | Solubility | Temperature | Source |

|---|---|---|---|

| Methanol | Slightly soluble | 25°C | |

| Dichloromethane | Highly soluble | 25°C | |

| Water | Insoluble | 25°C |

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility due to dipole-dipole interactions with the dicyano groups.

Historical Development and Significance

First synthesized in the late 20th century via Knoevenagel condensation of 1,3-indanedione with malononitrile, this compound gained prominence in the 2010s for its role in organic electronics. Key milestones:

- 2004: TCI Chemicals commercialized high-purity (>98%) batches

- 2016: Demonstrated as an electron-accepting moiety in push-pull chromophores for OLEDs

- 2019: Utilized in ionic crystals with anomalous charge-segregated stacking

Recent advances exploit its redox activity in lithium-ion battery electrolytes and nonlinear optical materials.

Molecular Interactions and Crystallography

Intermolecular Forces

The crystal packing exhibits three dominant interactions:

- π-π Stacking: Between indan cores (3.5–3.8 Å separation)

- Dipole-Dipole: Alignment of polar C≡N groups

- Hydrogen Bonds: Weak C-H···N≡C contacts (2.9–3.2 Å)

Polymorphic Forms

Two characterized polymorphs:

- α-Form: Monoclinic P2₁/c, Z=4

- β-Form: Triclinic P-1, Z=2

The α-form dominates under standard crystallization conditions (ethanol/water mixtures).

Synthetic Pathways and Optimization

Conventional Synthesis

Step 1: 1,3-Indanedione + 2 equivalents malononitrile → Intermediate enol

Step 2: Acid-catalyzed dehydration (H₂SO₄, 80°C) → Target compound

Typical yield: 68–72% after recrystallization

Green Chemistry Approaches

- Microwave-Assisted: Reduces reaction time from 12h → 45min

- Solvent-Free: Mechanochemical grinding achieves 65% yield

Applications in Advanced Materials

Organic Electronics

- Electron Transport Layers (ETLs): Mobility ≈ 0.12 cm²/V·s in OFETs

- Non-Fullerene Acceptors: Power conversion efficiency >9% in organic photovoltaics

Ionic Liquids

Combination with π-cations (e.g., N-methylphenothiazinium) yields materials with:

Analytical Characterization Techniques

Spectroscopic Methods

Chromatographic Purity Assessment

- HPLC Conditions:

- Column: C18, 250 × 4.6 mm

- Mobile Phase: MeCN/H₂O (70:30)

- Retention Time: 6.8 min

Knoevenagel Condensation Routes

The Knoevenagel condensation represents the primary synthetic pathway for the preparation of 1,3-bis(dicyanomethylidene)indan, involving the nucleophilic addition of active hydrogen compounds to carbonyl groups followed by dehydration reactions [4] [7]. This methodology exploits the electron-withdrawing nature of nitrile groups to activate methylene compounds, facilitating their condensation with carbonyl-containing substrates under basic catalytic conditions [4] [21].

Reactions with Malononitrile

The fundamental synthesis of 1,3-bis(dicyanomethylidene)indan proceeds through the double Knoevenagel condensation of malononitrile with indane-1,3-dione [18]. This reaction typically employs ethanol as the solvent with piperidine or morpholine serving as the basic catalyst [10] [18]. The reaction mechanism involves the initial formation of a carbanion from malononitrile through deprotonation by the amine base, followed by nucleophilic attack on the activated carbonyl carbon of indane-1,3-dione [7] [13].

Research findings demonstrate that the reaction conditions significantly influence product formation and yield [18]. Temperature control proves critical, with room temperature conditions favoring the formation of monosubstituted products, while elevated temperatures promote the formation of the desired bis-substituted derivative [18]. The reaction typically requires heating to achieve complete conversion to the tetracyano-substituted product [18].

Table 1: Reaction Conditions for Malononitrile Condensation

| Parameter | Monosubstituted Product | Bis-substituted Product |

|---|---|---|

| Temperature | Room temperature | Reflux conditions |

| Catalyst | Piperidine (catalytic) | Piperidine (catalytic) |

| Solvent | Ethanol | Ethanol |

| Malononitrile equivalents | 1.0-1.5 | 2.0-3.0 |

| Yield range | 61-85% | 34-45% |

The mechanistic pathway involves the formation of intermediate enolate species that undergo aldol-type condensation with subsequent elimination of water molecules [7] [13]. Studies utilizing metal-organic framework catalysts have demonstrated that both Lewis acid and basic sites participate in the reaction mechanism, with metal centers activating the carbonyl groups while basic sites facilitate enolate formation [13].

Condensation with Diaryl-substituted Enals

The synthesis of extended conjugated systems incorporating the 1,3-bis(dicyanomethylidene)indan framework involves condensation reactions with diaryl-substituted enals [2] [10]. These reactions follow similar mechanistic pathways to those observed with simple carbonyl compounds but require modified reaction conditions to accommodate the increased steric hindrance and electronic effects of the aromatic substituents [2].

Research investigations have demonstrated successful condensation reactions between 1,3-bis(dicyanomethylidene)indan and various diaryl-substituted enals in ethanol using morpholine as the catalyst [10]. The reaction proceeds at room temperature over extended reaction periods, typically requiring four hours for complete conversion [10]. The resulting products exhibit intense absorption bands in the visible region with wavelengths ranging from 405 to 565 nanometers, accompanied by pronounced solvatochromic behavior [2] [10].

Table 2: Condensation Products with Diaryl-substituted Enals

| Enal Substituent | Reaction Time (hours) | Yield (%) | Absorption Maximum (nm) |

|---|---|---|---|

| Unsubstituted | 4 | 85 | 405-420 |

| Methoxy-substituted | 4 | 78 | 425-445 |

| Dimethylamino-substituted | 4 | 82 | 520-565 |

| Halogen-substituted | 4 | 75 | 410-430 |

Self-Deprotonation Mechanisms

The self-deprotonation behavior of 1,3-bis(dicyanomethylidene)indan represents a unique characteristic that influences both its synthetic accessibility and chemical reactivity . This phenomenon involves the spontaneous loss of protons from the compound in polar solvents, resulting in observable color changes from colorless to blue, indicative of the formation of anionic species .

The mechanism of self-deprotonation involves the stabilization of negative charge through the extended conjugated system incorporating multiple electron-withdrawing nitrile groups . The high acidity of the methylene protons, enhanced by the electron-withdrawing effects of the dicyanomethylidene substituents, facilitates proton abstraction even under mildly basic conditions .

Experimental observations indicate that this self-deprotonation process occurs readily in polar protic solvents such as alcohols and water . The extent of deprotonation depends on solvent polarity, pH, and temperature, with increased deprotonation observed under more basic conditions . This behavior has significant implications for synthetic methodologies, as it can lead to side reactions or alternative reaction pathways during synthesis .

Synthesis from Indane-1,3-dione Precursors

The preparation of 1,3-bis(dicyanomethylidene)indan from indane-1,3-dione precursors follows established Knoevenagel condensation protocols with specific optimizations for the dicyanomethylidene functionality [9] [18]. Indane-1,3-dione serves as an excellent starting material due to its activated methylene groups flanked by two carbonyl functionalities, which readily undergo condensation reactions [9] [18].

The synthetic approach typically involves the treatment of indane-1,3-dione with excess malononitrile under basic conditions [18]. The reaction proceeds through sequential condensation events, first forming the monosubstituted derivative followed by further condensation to yield the desired bis-substituted product [18]. Temperature control remains crucial throughout the process to ensure selective formation of the target compound [18].

Recent developments in synthetic methodology have explored the use of various catalytic systems to improve reaction efficiency and product selectivity [9] [18]. These include the application of heterogeneous catalysts, ionic liquids, and microwave-assisted synthesis techniques [9]. The optimization of reaction parameters such as catalyst loading, solvent choice, and reaction time has led to improved yields and reduced reaction times [9].

Table 3: Synthetic Routes from Indane-1,3-dione

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Traditional | Piperidine | Ethanol | Reflux | 6-8 hours | 34-45 |

| Microwave-assisted | Piperidine | Ethanol | 80 | 30 minutes | 52-58 |

| Heterogeneous | Metal-organic framework | Solvent-free | 100 | 2 hours | 60-70 |

Purification and Characterization Techniques

The purification of 1,3-bis(dicyanomethylidene)indan requires specialized techniques due to its unique physical and chemical properties [23] [24] [26]. High-performance liquid chromatography represents the most effective method for achieving high purity levels, with reversed-phase systems providing optimal separation efficiency [23] [24] [26].

Column chromatography using silica gel as the stationary phase offers an alternative purification approach, particularly suitable for preparative-scale separations [28] [30]. The selection of appropriate solvent systems proves critical, with gradient elution using mixtures of polar and non-polar solvents providing optimal resolution [28] [30]. Typical solvent combinations include hexane-ethyl acetate or dichloromethane-methanol gradients [28].

Characterization of the purified compound employs multiple spectroscopic techniques to confirm structural identity and purity [15] [17]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance revealing characteristic signals for the aromatic and methylene protons [15] [17]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of nitrile carbons and aromatic carbon frameworks [15] [17].

Table 4: Characterization Data for 1,3-Bis(dicyanomethylidene)indan

| Technique | Key Observations | Reference Values |

|---|---|---|

| Melting Point | Decomposition temperature | 250°C (literature) |

| Infrared Spectroscopy | Nitrile stretch | 2220-2240 cm⁻¹ |

| Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.8 ppm |

| Mass Spectrometry | Molecular ion peak | m/z 242 |

Infrared spectroscopy provides valuable information regarding functional group presence, with characteristic nitrile stretching frequencies appearing in the 2220-2240 wavenumber region [17]. Mass spectrometry confirms molecular weight and fragmentation patterns, with the molecular ion peak appearing at mass-to-charge ratio 242 [17].

Scalable Synthesis Approaches

The development of scalable synthesis methodologies for 1,3-bis(dicyanomethylidene)indan focuses on addressing the challenges associated with large-scale production while maintaining product quality and yield [12] [13]. Industrial applications require synthetic routes that minimize waste generation, reduce reaction times, and utilize readily available starting materials [12] [13].

Continuous flow synthesis represents a promising approach for large-scale production, offering improved heat and mass transfer characteristics compared to traditional batch processes [13]. This methodology enables precise control of reaction parameters and facilitates the implementation of automated production systems [13]. Flow chemistry approaches have demonstrated improved yields and reduced reaction times for similar condensation reactions [13].

Solvent-free synthesis methodologies have gained attention as environmentally sustainable alternatives for large-scale production [13]. These approaches utilize heterogeneous catalysts that enable efficient condensation reactions without the need for organic solvents [13]. Metal-organic framework catalysts have shown particular promise in this regard, providing both Lewis acid and basic sites necessary for the condensation mechanism [13].

Table 5: Scalable Synthesis Comparison

| Approach | Advantages | Limitations | Scale Potential |

|---|---|---|---|

| Batch Process | Simple equipment | Long reaction times | Medium |

| Continuous Flow | Precise control | Complex setup | High |

| Solvent-free | Environmental benefits | Catalyst recovery | High |

| Microwave-assisted | Rapid heating | Energy intensive | Medium |

The optimization of catalyst systems for scalable synthesis involves the development of heterogeneous catalysts that can be easily recovered and reused [13]. Recent research has demonstrated the effectiveness of zirconium-based metal-organic frameworks in catalyzing Knoevenagel condensation reactions under solvent-free conditions [13]. These systems provide excellent catalytic activity while enabling straightforward product isolation and catalyst recovery [13].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant